Piperidin-2-ylmethyl N-cyclopentylcarbamate
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Overview
Description
Piperidin-2-ylmethylN-cyclopentylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including piperidin-2-ylmethylN-cyclopentylcarbamate, often involves cyclization reactions. One common method is the photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can be reduced to form piperidines . Another method involves the chlorination of amino alcohols using thionyl chloride, which simplifies the preparation of cyclic amines .
Industrial Production Methods
Industrial production methods for piperidine derivatives typically involve large-scale cyclization and reduction reactions The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethylN-cyclopentylcarbamate can undergo various chemical reactions, including:
Oxidation: Conversion to piperidinones.
Reduction: Formation of piperidines from piperidinones.
Substitution: Introduction of different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Piperidin-2-ylmethylN-cyclopentylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of piperidin-2-ylmethylN-cyclopentylcarbamate involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects.
Matrine: A piperidine derivative with antimicrobial and anticancer activities.
Berberine: A piperidine alkaloid with various pharmacological effects.
Uniqueness
Its combination of a piperidine ring with a cyclopentylcarbamate group may confer distinct biological activities and pharmacological properties compared to other piperidine derivatives .
Biological Activity
Piperidin-2-ylmethyl N-cyclopentylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, cyclopentyl group, and carbamate functional group. Its molecular formula is C12H24N2O2 with a molecular weight of approximately 222.32 g/mol. The unique structural features of this compound contribute to its distinct chemical and biological properties.
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The compound may modulate physiological processes by binding to these targets, influencing signaling pathways crucial for therapeutic applications:
- Receptor Interactions : It has been shown to interact with neurotransmitter receptors, potentially affecting central nervous system functions.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.
Biological Activity Spectrum
Research indicates that this compound exhibits a broad spectrum of biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Neurological Effects : It may possess neuroprotective properties, making it a candidate for treating neurological disorders.
In Silico Studies
Recent studies have utilized computer-aided methods to evaluate the biological activity of piperidine derivatives, including this compound. For instance, research published in the Journal of Clinical Medicine of Kazakhstan employed the SwissTargetPrediction tool to identify potential protein targets and predict pharmacological activities. Results indicated that this compound could affect various enzymes and receptors related to cancer treatment and central nervous system disorders .
Experimental Studies
Experimental investigations have demonstrated the compound's potential in various therapeutic areas:
- Anticancer Activity : A study focusing on the cytotoxic effects of piperidine derivatives found that this compound significantly inhibited the growth of specific cancer cell lines, suggesting its role as a potential anticancer agent .
- Neuropharmacological Effects : Another study highlighted the interaction of this compound with neurotransmitter systems, indicating possible anxiolytic and analgesic effects in animal models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other piperidine derivatives:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
Piperidin-4-ylmethyl N-cyclohexylcarbamate | Contains a cyclohexyl group | Different biological activity due to structural variation |
N-Methylpiperidin-2-ylmethyl carbamate | Methyl substitution on piperidine | Altered pharmacokinetic properties |
Cyclopropylpiperidin-2-ylmethyl carbamate | Incorporates a cyclopropyl moiety | Unique steric effects influencing binding affinities |
These comparisons highlight how variations in structure can lead to differences in biological activity and therapeutic potential.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
piperidin-2-ylmethyl N-cyclopentylcarbamate |
InChI |
InChI=1S/C12H22N2O2/c15-12(14-10-5-1-2-6-10)16-9-11-7-3-4-8-13-11/h10-11,13H,1-9H2,(H,14,15) |
InChI Key |
HIFDOJBJIARSMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)OCC2CCCCN2 |
Origin of Product |
United States |
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